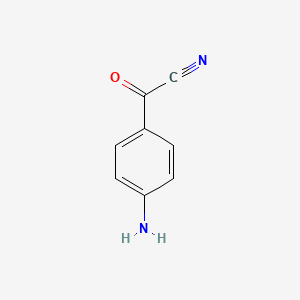

4-Aminobenzene-1-carbonyl cyanide

Description

Properties

CAS No. |

536708-68-6 |

|---|---|

Molecular Formula |

C8H6N2O |

Molecular Weight |

146.15 g/mol |

IUPAC Name |

4-aminobenzoyl cyanide |

InChI |

InChI=1S/C8H6N2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,10H2 |

InChI Key |

VZHGHEPDHMXAKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C#N)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of 4-aminobenzene-1-carbonyl cyanide typically involves the introduction of the cyanide group adjacent to a carbonyl function on an aminobenzene scaffold. The key challenge is to maintain the amino functionality without undesired side reactions.

Common synthetic routes include:

Cyanohydrin Formation and Subsequent Conversion

One well-documented method for preparing cyanohydrins involves the reaction of carbonyl compounds with metallic cyanides under controlled temperature and pH conditions.

- The carbonyl compound (aldehyde or ketone) is added slowly at 0–5°C to an aqueous solution containing a metallic cyanide (e.g., sodium cyanide).

- After the addition, the mixture is stirred to complete cyanohydrin formation.

- Hydrochloric acid is then added gradually to acidify the mixture, facilitating the isolation of the cyanohydrin.

- The product is extracted with an organic solvent such as methylene chloride, dried, and purified.

This method yields high-quality cyanohydrins with minimal by-products due to the high solubility of metallic chloride by-products in water, which facilitates their removal.

Specific Synthetic Route for 4-Aminobenzene-1-carbonyl Cyanide

According to Vulcan Chemicals, the synthesis involves organic reactions starting from benzoyl cyanide derivatives with an amino group on the para position of the benzene ring. Reaction conditions such as temperature, pH, solvent choice, and catalysts are optimized to maximize purity and yield. Although detailed stepwise protocols are proprietary, the general approach aligns with:

Advanced Synthetic Techniques

Comparative Data on Preparation Conditions

Research Findings and Optimization

- The cyanohydrin synthesis method benefits from slow addition of reactants and controlled acidification to maximize yield and minimize side reactions.

- Use of zinc-mediated protocols in analogous amine synthesis has shown significant improvements in yield and suppression of side products, suggesting potential for adaptation in cyanide-containing compound synthesis.

- Catalyst-free protocols for electron-deficient aldehydes indicate that milder conditions can be employed, reducing the risk of amino group degradation during cyanide introduction.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzene-1-carbonyl cyanide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines, alcohols, or thiols under basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide as bases, and solvents like ethanol or methanol.

Oxidation: Potassium permanganate or nitric acid in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Nitrobenzene or nitrosobenzene derivatives.

Reduction: Primary amines or other reduced forms of the original compound.

Scientific Research Applications

4-Aminobenzene-1-carbonyl cyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminobenzene-1-carbonyl cyanide involves its interaction with nucleophiles and electrophiles. The carbonyl cyanide group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various intermediates and products depending on the reaction conditions. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural or functional similarities to 4-aminobenzene-1-carbonyl cyanide:

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Molecular Formula : C₅H₇N₃O₂ .

- Functional Groups: Cyano (-CN), methylamino carbonyl (N-(CH₃NH)CO), and acetamide.

- Toxicity: Not thoroughly investigated; caution advised due to structural similarity to cyanide-containing compounds .

- Applications: Not specified in evidence but likely used as an intermediate in organic synthesis.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Molecular Formula : C₉H₈O₄ .

- Functional Groups : Two hydroxyl (-OH) groups, acrylic acid (-CH₂CH₂COOH).

- Applications : Pharmacological research, food/cosmetic additives, and synthetic precursors .

- Key Contrast: Unlike 4-aminobenzene-1-carbonyl cyanide, caffeic acid lacks cyanide but demonstrates antioxidant properties due to phenolic groups.

Ethyl Cyanide

- Functional Groups : Simple nitrile (-CN) and ethyl chain.

- Handling : Requires strict safety protocols (e.g., training, decontamination procedures) due to volatility and toxicity .

- Toxicity : Releases hydrogen cyanide (HCN) upon decomposition; highly toxic .

Iron Cyanide Complexes

- Properties : Form stable complexes (e.g., ferricyanides) with transition metals.

- Stability : Decompose under UV light to release HCN, highlighting the environmental risks of cyanide-containing compounds .

Data Table: Comparative Analysis

Research Findings and Key Contrasts

Cyanide Release Mechanisms: Simple cyanides (e.g., ethyl cyanide) release HCN under acidic conditions, while complex cyanides (e.g., ferricyanides) decompose under UV light . 4-Aminobenzene-1-carbonyl cyanide may hydrolyze in neutral or alkaline conditions, releasing cyanide ions (CN⁻) or HCN, depending on pH .

Toxicity Variability: Ethyl cyanide and iron cyanides exhibit well-documented toxicity due to HCN generation . In contrast, caffeic acid is non-toxic and utilized in consumer products, highlighting the role of functional groups in modulating biological activity .

Stability and Handling: Cyanide compounds require stringent safety measures (e.g., pH >12 for storage) to prevent HCN volatilization . Ethyl cyanide mandates documented training and emergency protocols, a precaution likely applicable to 4-aminobenzene-1-carbonyl cyanide .

Structural vs. Functional Divergence: Despite shared cyanide groups, 4-aminobenzene-1-carbonyl cyanide and 2-cyano-N-[(methylamino)carbonyl]acetamide differ in backbone structure, leading to divergent reactivity and applications.

Biological Activity

4-Aminobenzene-1-carbonyl cyanide (also known as 4-aminobenzoyl cyanide) is a compound of significant interest in biological research due to its potential pharmacological properties and mechanisms of action. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 162.15 g/mol

- CAS Number : 45078932

- IUPAC Name : 4-Aminobenzene-1-carbonyl cyanide

4-Aminobenzene-1-carbonyl cyanide exhibits biological activity primarily through its interaction with various molecular targets. Its structure allows it to participate in reactions that can modulate enzyme activities, particularly those involved in metabolic pathways. The presence of the cyanide group suggests potential toxicity and interactions with mitochondrial processes, similar to other cyanogenic compounds.

Antitumor Properties

Research has indicated that compounds related to 4-Aminobenzene-1-carbonyl cyanide may possess antitumor properties. For example, studies have shown that certain derivatives can inhibit the growth of cancer cell lines, including HeLa and L1210 cells, with IC values ranging from 22 to 52 μM .

Neurotoxicity and Cyanide Mechanisms

As a cyanogenic compound, 4-Aminobenzene-1-carbonyl cyanide can lead to neurotoxic effects by inhibiting cytochrome c oxidase in the mitochondrial electron transport chain. This inhibition results in reduced ATP production and can lead to cellular apoptosis. In animal models, exposure to cyanide has shown significant central nervous system (CNS) toxicity, including respiratory depression and asphyxia at specific concentrations .

Case Studies

- Cyanide Toxicity in Animal Models :

- Antidotal Research :

Table 1: Biological Activity Summary of 4-Aminobenzene-1-carbonyl Cyanide

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | IC = 22–52 μM against HeLa cells | |

| Neurotoxicity | CNS symptoms observed in rat models | |

| Toxicity Mechanism | Inhibition of cytochrome c oxidase |

Table 2: Toxicity Levels in Animal Studies

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-Aminobenzene-1-carbonyl cyanide with high yield and purity?

- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 0–6°C for intermediates requiring cold storage ), stoichiometric ratios of amines and carbonyl precursors, and catalytic systems (e.g., Lewis acids for iminium electrophile activation ). Use intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride, as described in analogous cyanide-containing amide syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity through melting point analysis (e.g., mp 181–185°C for related 4-aminobenzamide derivatives ).

Q. How should researchers characterize the structural identity of 4-Aminobenzene-1-carbonyl cyanide?

- Methodological Answer : Employ a multi-technique approach:

- Spectroscopy : Use -NMR to confirm aromatic proton environments and IR spectroscopy for carbonyl (C=O) and nitrile (C≡N) functional groups.

- Chromatography : Validate purity via HPLC with UV detection, referencing retention times against known standards.

- Elemental Analysis : Compare experimental C/H/N ratios to theoretical values (e.g., CHClNO for structurally similar compounds ).

Q. What safety protocols are essential when handling 4-Aminobenzene-1-carbonyl cyanide in laboratory settings?

- Methodological Answer : Store at 0–6°C to prevent degradation , use fume hoods for all manipulations, and wear nitrile gloves and protective goggles. Follow cyanide-specific disposal guidelines, including neutralization with hypochlorite solutions and compliance with federal regulations for hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in cyanide quantification data during stability studies of 4-Aminobenzene-1-carbonyl cyanide?

- Methodological Answer : Address variability by:

- Duplicate Sampling : Apply criteria for acceptable relative percent difference (RPD ≤35%) and quantitation limits (2×QL) to account for matrix heterogeneity .

- Interference Mitigation : Use automated membrane dialysis (e.g., flow injection analysis) to isolate cyanide from interfering ions like sulfides, improving precision .

- Method Validation : Cross-validate results using ISO 14403-2 (flow analysis) and APHA Method 4500 CN-O .

Q. What strategies optimize the compound’s stability in aqueous solutions for long-term biochemical assays?

- Methodological Answer :

- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to minimize hydrolysis of the nitrile group.

- Light Avoidance : Shield samples from UV light, which accelerates degradation in cyanide derivatives .

- Stabilizers : Add chelating agents (e.g., EDTA) to sequester trace metals that catalyze decomposition .

Q. How can mechanistic studies elucidate the role of the cyanide group in 4-Aminobenzene-1-carbonyl cyanide’s biological activity?

- Methodological Answer :

- Isotopic Labeling : Use -labeled cyanide to track metabolic pathways via mass spectrometry.

- Computational Modeling : Apply DFT calculations to predict electron-withdrawing effects of the nitrile group on aromatic ring reactivity .

- Comparative Assays : Syntize analogs (e.g., replacing –CN with –COOH) and compare bioactivity in enzyme inhibition assays .

Data Analysis & Contradiction Management

Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. IR) for this compound?

- Methodological Answer :

- Error Source Identification : Check for solvent impurities (e.g., residual DMSO in NMR) or baseline noise in IR.

- Cross-Validation : Compare with literature spectra of structurally related compounds (e.g., 4-Aminobenzamide derivatives ).

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What statistical approaches are recommended for interpreting variable bioassay results across replicate studies?

- Methodological Answer :

- Outlier Detection : Apply Grubbs’ test to identify non-representative data points.

- Uncertainty Propagation : Include standard deviations in dose-response curves and use ANOVA to assess inter-experimental variability .

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for methodological differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.